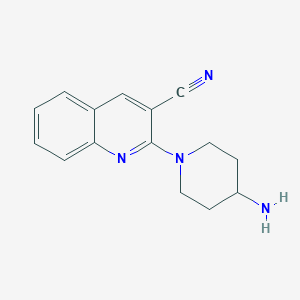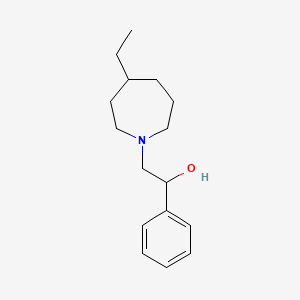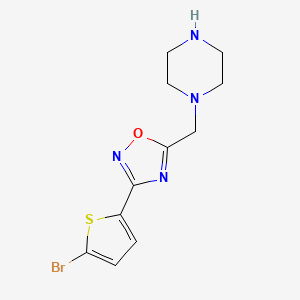
2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterase 4, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile in lab experiments is its potent activity against a variety of enzymes and receptors. This makes it a useful tool for studying the biological functions of these targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile. One area of interest is its potential use in the treatment of cancer, where it may be useful as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases, where it may be useful in protecting neurons from damage. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its activity and selectivity against specific targets.
Synthesemethoden
The synthesis of 2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile can be achieved through various methods, including the reaction of 3-cyano-2-chloroquinoline with 3-methylpiperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-cyano-2-chloroquinoline with 3-methylpiperazine hydrochloride in the presence of a base and a solvent such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors. This compound has also been shown to have anticancer, antiviral, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-(3-methylpiperazin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-10-19(7-6-17-11)15-13(9-16)8-12-4-2-3-5-14(12)18-15/h2-5,8,11,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEHSCDMHADNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperazin-1-yl)quinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)